5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a bicyclic heterocyclic compound. Heterocyclic compounds, particularly those containing nitrogen, are prevalent in natural products and pharmaceuticals. They serve as crucial building blocks in drug discovery and development due to their diverse biological activities [, ]. This compound is a key intermediate in organic synthesis, particularly in the preparation of various pyrazolo[1,5-a]pyrimidine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their potential biological activities, including antiviral, antibacterial, and antifungal properties [, , ].
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is characterized by a fused bicyclic structure containing both pyrazole and pyrimidine rings. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Pyrazolo[1,5-a]pyrimidines are known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects, making them valuable in drug development.
This compound is classified under heterocyclic compounds, specifically as a substituted pyrazolo[1,5-a]pyrimidine. The structural formula indicates the presence of a chlorinated pyrazole ring and an aldehyde functional group, which contributes to its reactivity and potential biological activity. The synthesis of such compounds often involves various organic reactions that modify the core structure to enhance its pharmacological properties.
The synthesis of 5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves several steps, beginning with the preparation of the pyrazolo[1,5-a]pyrimidine scaffold. Common methods include:
The molecular structure of 5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde can be represented as follows:
The compound exhibits a planar structure due to the aromatic nature of the fused rings, which contributes to its stability and reactivity in chemical reactions.
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde can participate in various chemical reactions due to its functional groups:
The mechanism of action of 5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde in biological systems often involves its interaction with specific protein targets. For instance:
Experimental data suggest that modifications at position 3 (the carbaldehyde) enhance interactions with target proteins through hydrogen bonding and π-stacking interactions.
Key physical and chemical properties of 5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde include:
These properties are crucial for determining suitable conditions for storage, handling, and application in synthetic chemistry.
The applications of 5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde span several fields:
Pyrazolo[1,5-a]pyrimidines represent a fused bicyclic heterocyclic system featuring a pyrazole ring annulated to a pyrimidine ring at the 1,5-a position. This architecture confers unique electronic properties, including a delocalized 10π-electron system that supports aromatic character. The scaffold exhibits planar geometry with minor deviations (dihedral angle: ~8.2°) between the fused rings, enabling optimal interactions with biological targets like kinase active sites [9]. The presence of multiple nitrogen atoms (N1, N2, N4) creates distinct hydrogen-bonding capabilities and coordination sites for metal binding, while also influencing the system’s dipole moment (~4.2 D) [4].
Electron-withdrawing substituents at key positions dramatically modulate reactivity. For example, the chlorine atom at C5 in 5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS: 1256162-94-3) reduces electron density at C7, enhancing susceptibility to nucleophilic substitution. Concurrently, the aldehyde group at C3 introduces an electrophilic center for condensation or nucleophilic addition reactions. Spectroscopic analyses confirm these effects:
Table 1: Spectroscopic Characterization of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Technique | Key Signals | Interpretation |
---|---|---|
¹H NMR | δ 10.02 (s, 1H), 9.05 (d, 1H), 7.55 (d, 1H) | Aldehyde proton; H7; H6 |
¹³C NMR | δ 182.5, 158.2, 152.7, 147.1, 126.8, 112.5 | C3 (CHO); C5; C7; C3a; C6; C7a |
IR (cm⁻¹) | 1695 (s), 1590 (m), 740 (m) | C=O stretch; C=N stretch; C–Cl stretch |
MS (m/z) | 181.58 [M]⁺ | Molecular ion peak |
Quantum mechanical calculations (DFT/B3LYP) reveal that the aldehyde group’s resonance stabilization (−28.6 kcal/mol) enhances binding affinity in molecular complexes compared to ester analogs [8].
Chlorinated pyrazolo[1,5-a]pyrimidines emerged as pivotal motifs in medicinal chemistry during the 2000s, driven by their resemblance to purine bases and tunable pharmacokinetic profiles. Early work focused on sedative-hypnotic agents (e.g., zaleplon), but the discovery of tropomyosin receptor kinase (TRK) inhibition by pyrazolo[1,5-a]pyrimidine derivatives revolutionized their application in oncology [4] [9]. Chlorination at C5 was identified as a strategic modification to:
The synthesis of 5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde epitomizes this evolution. Initially prepared via low-yielding cyclocondensation (30–40% yield), modern protocols employ Vilsmeier-Haack formylation of 5-chloropyrazolo[1,5-a]pyrimidine precursors, achieving 85–90% yields under microwave irradiation [9]. This compound’s significance is underscored by its role in generating second-generation TRK inhibitors like repotrectinib (FDA-approved 2023), which overcomes resistance mutations in NTRK-fusion cancers [4].
Table 2: Historical Milestones in Chlorinated Pyrazolo[1,5-a]pyrimidine Development
Year | Development | Impact |
---|---|---|
1980s | First pyrazolo[1,5-a]pyrimidine syntheses via β-enaminone cyclization | Established core scaffold accessibility |
2007 | Discovery of pyrazolo[1,5-a]pyrimidines as kinase inhibitors (CDK2, KDR) | Validated scaffold for targeted oncology therapies |
2019 | Larotrectinib approval (first TRK inhibitor with pyrazolo[1,5-a]pyrimidine) | Clinical proof-of-concept for NTRK fusion cancers |
2023 | Repotrectinib approval (incorporates C3 aldehyde derivatives) | Overcame resistance mutations in first-gen inhibitors |
This aldehyde-functionalized chlorinated heterocycle (MW: 181.58 g/mol, Formula: C₇H₄ClN₃O) serves as a versatile electrophilic building block for synthesizing pharmaceutically relevant derivatives. Its reactivity profile enables three key transformations:
In drug discovery, this compound is a cornerstone for synthesizing TRK inhibitors and antiviral agents. For example, condensation with aminopyrazoles yields bis-heterocyclic adducts that inhibit RSV fusion (EC₅₀: 0.15–0.9 nM) [8]. Its synthetic utility is enhanced by regioselective functionalization: Electrophiles target N1, while nucleophiles attack C7 (activated by C5–Cl), enabling sequential derivatization. A representative one-pot cascade to antitumor agents involves:
Table 3: Key Derivatives Synthesized from 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Derivative | Reaction | Biological Activity | Reference |
---|---|---|---|
5-Piperazinyl-3-carbaldehyde | Nucleophilic substitution | TRKC inhibition (IC₅₀: 8 nM) | [4] |
3-Carboxylic acid | Oxidation (KMnO₄) | PDE2A inhibition (IC₅₀: 12 nM) | [8] |
3-(Diethylaminomethylene)propanenitrile | Knoevenagel condensation | Antiviral (RSV EC₅₀: 0.9 nM) | [8] |
3-Hydroxymethyl | Reduction (NaBH₄) | Prodrug for kinase inhibitors |
Future directions focus on cascade cyclizations to access polycyclic systems (e.g., triazolo-fused analogs) and microwave-assisted functionalization to enhance reaction efficiency (>90% yield in minutes) [9]. As a multifunctional intermediate, this compound bridges traditional heterocyclic chemistry and modern drug discovery paradigms.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1